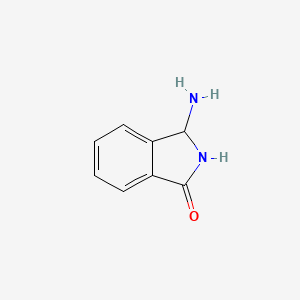
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the “phenyl” part of the name), an amide group (-CONH2), and a 2-methylpropan-2-yl group . The “3,4-dimethoxy” part of the name suggests that there are two methoxy (-OCH3) groups attached to the benzene ring.Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with nitrous acid . The specific reactions that this compound would undergo would depend on the exact structure and the conditions.Scientific Research Applications
Reductive Chemistry and Cytotoxicity
The novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) shows selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This process involves the reductive chemistry where electron addition targets the nitro groups, leading to various cytotoxic products. This study highlights the compound's potential for targeting hypoxic tumor cells, which are often resistant to traditional therapies (Palmer et al., 1995).
Anticancer Agent Design
Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds demonstrate significant potential in designing new anticancer agents, showcasing the versatility of benzamide derivatives in medicinal chemistry (Kumar et al., 2009).
Polyimide Synthesis
The synthesis of novel aromatic polyimides using diamines, including 1,2-di(p-aminophenyloxy)ethylene and 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, polymerized with various dianhydrides, has been explored. These materials exhibit excellent solubility and thermal stability, highlighting the application of benzamide derivatives in high-performance polymers and materials science (Butt et al., 2005).
Antimicrobial and Antioxidant Activity
Benzamide derivatives have been studied for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and their antioxidant capacity. This research underscores the potential of such compounds in developing treatments for resistant bacterial infections and oxidative stress-related conditions (Zadrazilova et al., 2015).
properties
IUPAC Name |
N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,13-24)23-19(25)11-14-5-8-16(9-6-14)22-20(26)15-7-10-17(27-3)18(12-15)28-4/h5-10,12,24H,11,13H2,1-4H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMSHRRBAGAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


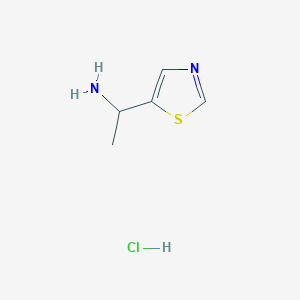
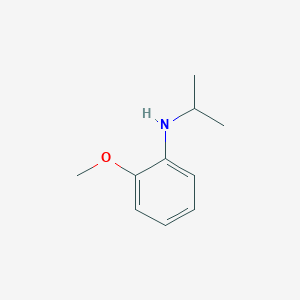


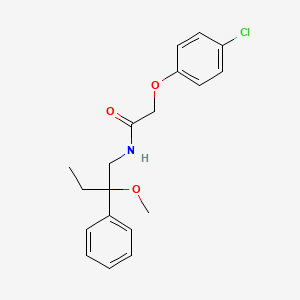


![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)
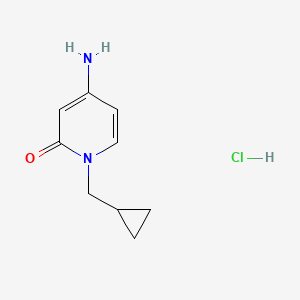


![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)
